Product packaging for 2-Aminoethyl acrylate(Cat. No.:CAS No. 7659-38-3)

2-Aminoethyl acrylate

Cat. No.: B3057091
CAS No.: 7659-38-3
M. Wt: 115.13 g/mol
InChI Key: UGIJCMNGQCUTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminoethyl acrylate (CAS 7659-38-3) is a primary amine-functionalized acrylic ester with the molecular formula C5H9NO2 and an average mass of 115.13 g/mol. This compound serves as a versatile building block in polymer science, particularly for the synthesis of functionalized primary amine-based polymers and copolymers. Its molecular structure, characterized by the reactive acrylate group and the primary amine functionality, makes it a valuable monomer for introducing cationic charges and reactive sites into polymer chains. Researchers utilize controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to incorporate this monomer into well-defined homopolymers, statistical copolymers, and block copolymers. The primary research value of this compound lies in its application for creating advanced polymeric materials for biomedical and biomaterial research. Similar amine-based methacrylate analogues, like 2-aminoethyl methacrylate, are extensively exploited in the development of drug delivery systems, functional colloidal particles for biomedical applications, cationic latexes, and the preparation of sterically-stabilized particles. These polymers can also be used in the synthesis of polypeptide vesicles and micelles, and for biomineralization studies. A critical consideration for researchers is the stability of the monomer; the free amine form can be susceptible to internal rearrangement, converting to a more stable acrylamide isomer. Therefore, proper storage, handling, and often the use of a hydrochloride salt form are essential for maintaining integrity. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B3057091 2-Aminoethyl acrylate CAS No. 7659-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-5(7)8-4-3-6/h2H,1,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIJCMNGQCUTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424178
Record name 2-aminoethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-38-3
Record name 2-aminoethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Aminoethyl Acrylate and Its Derivatives

Catalytic Pathways for Esterification and Transesterification Reactions

The synthesis of 2-Aminoethyl acrylate (B77674) and its derivatives often involves esterification or transesterification reactions, which can be efficiently catalyzed through various pathways. These methods are crucial for achieving high yields and purity of the final product.

Homogeneous and Heterogeneous Catalysis in Aminoacrylate Synthesis

Both homogeneous and heterogeneous catalysis play significant roles in the synthesis of aminoacrylates. Homogeneous catalysts, being in the same phase as the reactants, offer high activity and selectivity. researchgate.net In contrast, heterogeneous catalysts, existing in a different phase, are easily separated from the reaction mixture, which simplifies product purification and catalyst recycling. researchgate.netmdpi.com

A common method for producing dialkylaminoalkyl (meth)acrylates is through transesterification, utilizing catalysts like tetraalkyl titanates. justia.com For instance, the synthesis of N,N-dimethylaminoethyl acrylate (DMAEA) can be achieved by reacting ethyl acrylate with dimethylaminoethanol (B1669961) in the presence of tetraethyl titanate. justia.com Tin compounds, such as stannoxanes, are also effective acid catalysts for this transesterification, capable of producing yields greater than 95%. wikipedia.org To prevent the polymerization of the acrylate monomers during the reaction, inhibitors like phenothiazine (B1677639) are essential. wikipedia.org

The choice of catalyst can be influenced by the specific reactants. For the synthesis of (meth)acrylic esters from methyl (meth)acrylate and a dialkylaminoalcohol, a polyol titanate catalyst with the general formula [(R′O)3Ti]xR″ has been found to be particularly effective. justia.com In this process, the methanol (B129727) generated is removed as an azeotrope with methyl (meth)acrylate to drive the reaction towards the product. justia.com

Heterogeneous catalysts offer the advantage of easier recovery and reuse. researchgate.net Efforts have been made to immobilize homogeneous catalysts on solid supports to combine the benefits of both catalytic systems. researchgate.net For example, metal nanoparticles can be designed to act as heterogeneous catalysts in reactions that were traditionally catalyzed by homogeneous systems. nih.gov

Table 1: Comparison of Catalysts in Aminoacrylate Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Tetraalkyl titanates, StannoxanesHigh activity and selectivityDifficult to separate from product
Heterogeneous Polyol titanates, Immobilized metal complexesEasy separation and recyclingPotentially lower activity and selectivity

Enzyme-Catalyzed Synthesis and Biocatalytic Approaches

Enzymatic and biocatalytic methods are gaining prominence as sustainable alternatives for the synthesis of 2-Aminoethyl acrylate and its derivatives. diva-portal.org These methods offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. diva-portal.orgacs.org

Lipases are a class of enzymes widely studied for their ability to catalyze amide bond formation and transacylation reactions. rsc.org They can be used for the aminolysis of esters to produce amides, a reaction that is favorable under anhydrous conditions. rsc.org For example, a lipase (B570770) from Candida antarctica has been utilized in the synthesis of various building blocks for photopolymerization. diva-portal.org

Tryptophan synthase is another enzyme that has been engineered for biocatalytic C-C bond formation. It functions by forming a highly electrophilic aminoacrylate intermediate from serine, which can then react with various nucleophiles. nih.gov This approach opens up possibilities for creating a diverse range of amino acid derivatives. nih.gov

Biocatalytic cascades, which involve multiple enzymatic steps, are being developed to produce complex molecules. These processes can offer significant advantages over traditional chemical synthesis by minimizing the need for protecting groups and reducing waste. acs.org For instance, a biocatalytic approach was successfully employed to synthesize the chiral alcohol intermediate for angiotensin-converting enzyme (ACE) inhibitors. acs.org

Table 2: Examples of Enzymes in Aminoacrylate-related Synthesis

EnzymeReaction TypeApplication
LipaseTransacylation, Amide bond formationSynthesis of chiral amines and amides. rsc.org
Tryptophan SynthaseC-C bond formation via aminoacrylate intermediateSynthesis of noncanonical amino acids. nih.gov
Nitrile HydrataseNitrile hydrationProduction of primary amides from nitriles. rsc.org
TransaminaseAsymmetric aminationSynthesis of enantiomerically enriched amines. nih.gov

Functional Group Interconversion Strategies for Targeted Derivatives

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the modification of a molecule's characteristic chemical reactions. wikipedia.org This approach is crucial for creating targeted derivatives of this compound with specific properties and functionalities.

A common strategy involves the protection of the amine group in 2-aminoethanol before proceeding with esterification or transesterification. This can be achieved by forming a ketimine through reaction with a ketone, such as methyl isobutyl ketone or methyl ethyl ketone. google.com The resulting ketimine of 2-aminoethyl methacrylate (B99206) can then be hydrolyzed to yield the desired amino-functional monomer. google.com

Another approach involves the modification of the primary amine group of poly(2-aminoethyl methacrylate) (PAEM) after polymerization. For instance, the amine groups can be converted to clickable azide (B81097) or prop-2-yn-1-yl carbamate (B1207046) groups. mdpi.com These modified polymers can then undergo further reactions, such as click chemistry, to introduce other functional moieties. mdpi.com

The synthesis of well-defined primary amine-based block copolymers can be achieved via atom transfer radical polymerization (ATRP) using 2-aminoethyl methacrylate hydrochloride. rsc.org This allows for the creation of copolymers with other functional monomers, such as those containing hydroxyl or phosphorylcholine (B1220837) groups. rsc.org These block copolymers can then undergo Michael addition reactions with acrylates and acrylamides to introduce further functionality. rsc.org

Green Chemistry Principles in Aminoacrylate Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is aimed at developing more environmentally friendly and sustainable processes. Key aspects include the use of solvent-free conditions, maximizing atom economy, and utilizing sustainable feedstocks.

Solvent-Free and Atom-Economical Processes

Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. nih.gov For example, the solvent-free synthesis of poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) has been successfully conducted via atom transfer radical polymerization (ATRP) in bulk at room temperature. nih.govresearchgate.net This method not only avoids organic solvents but also simplifies the purification process. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are desirable as they minimize waste. Transesterification reactions for the synthesis of aminoacrylates can be designed to be highly atom-economical. For example, in the synthesis of DMAEA from an acrylic acid ester and 2-dimethylaminoethanol, the only byproduct is a small alcohol molecule which can often be removed and potentially recycled. wikipedia.org

Sustainable Feedstock Utilization

The use of renewable and sustainable feedstocks is a cornerstone of green chemistry. mdpi.com In the context of aminoacrylate synthesis, this can involve utilizing bio-based raw materials. For instance, research is exploring the use of agro-industrial residues as feedstocks for producing valuable chemicals through biotechnological processes. frontiersin.org These residues, such as lignocellulosic biomass, can be broken down into sugars that serve as a starting point for fermentation to produce various chemical building blocks. frontiersin.org

Soybean oil is another example of a sustainable feedstock that can be functionalized to create polyols for various applications, including polyurethane coatings. researchgate.net While not directly leading to this compound, this demonstrates the potential of converting renewable resources into functional monomers and polymers. The development of biorefineries that can process a variety of waste streams and residues is a key area of research for advancing sustainable chemical production. mdpi.com

Process Optimization and Scalability Studies in Research Synthesis

The optimization of synthetic routes to this compound, particularly its more stable hydrochloride form (2-aminoethyl methacrylate hydrochloride), is a key area of research aimed at improving yield, purity, and economic viability. Two primary strategies have been explored: the direct esterification of an amino alcohol precursor and the hydrolysis of a ketimine-protected intermediate.

Another significant advancement in the synthesis of 2-aminoethyl methacrylate hydrochloride involves the use of a ketimine intermediate. This approach offers a pathway to a high-purity solid product. The process centers on the hydrolysis of the ketimine compound of 2-aminoethyl methacrylate using water and hydrogen chloride. google.com Research has focused on optimizing the molar ratios of the reactants to maximize yield and purity.

Studies have shown that the equivalent ratio of water to the ketimine compound is a critical parameter. For instance, at an equivalent ratio of 1.2, a yield of 90% or higher with a purity of over 99% can be achieved. google.com Further reduction of the water ratio to 1.05 or 1.01, in the presence of an appropriate amount of hydrogen chloride, can lead to a near-quantitative yield of the solid hydrochloride salt with a purity exceeding 99%. google.com The selection of an appropriate organic solvent is also crucial for the success of this method. Among the solvents investigated, methyl isobutyl ketone and methyl ethyl ketone have been identified as particularly effective. google.com The amount of the organic solvent is also optimized, with a weight ratio of four times or less with respect to the ketimine intermediate being preferable to maintain production efficiency. google.com

The stability of the final product is a key consideration. The free amine form of 2-aminoethyl methacrylate is known to be unstable and can undergo intramolecular rearrangement to form the more thermodynamically stable 2-hydroxyethyl methacrylamide. scirp.org For this reason, synthesis and storage in the hydrochloride salt form are preferred. scirp.orgsmolecule.com

While these methods have been well-documented on a laboratory scale, the transition to industrial-scale production presents further challenges. Scalability studies would need to address factors such as heat management in the exothermic esterification reaction, efficient mixing on a larger scale, and the economics of solvent use and recovery. The development of continuous flow processes, which can offer better control over reaction parameters and potentially higher throughput, represents a promising avenue for the scalable synthesis of this compound and its derivatives.

Interactive Data Table: Optimization of 2-Aminoethyl Methacrylate Hydrochloride Synthesis via the Ketimine Route

Water to Ketimine (Equivalent Ratio)Hydrogen Chloride to Ketimine (Equivalent Ratio)SolventReported YieldReported Purity
1.2Not specifiedMethyl isobutyl ketone / Methyl ethyl ketone≥ 90%> 99%
1.05"Appropriate amount"Methyl isobutyl ketone / Methyl ethyl ketoneSubstantially quantitative> 99%
1.01"Appropriate amount"Methyl isobutyl ketone / Methyl ethyl ketoneSubstantially quantitative> 99%

Data sourced from patent literature describing the synthesis process. google.com

Interactive Data Table: Laboratory Synthesis of 2-Aminoethyl Methacrylate Hydrochloride via Direct Esterification

Starting MaterialsReaction TemperatureReaction TimePurification MethodOverall YieldPurity
2-Aminoethanol hydrochloride, Methacryloyl chloride90-95°C then 70-75°C1 hour then 2 hoursRecrystallization from ethyl acetate/2-propanol (7/3 v/v)66%> 99%

Data sourced from a research paper detailing the laboratory-scale synthesis. scirp.org

Elucidation of Reaction Mechanisms and Kinetic Profiles of 2 Aminoethyl Acrylate

Mechanistic Investigations of Polymerization Initiation and Propagation

The initiation and propagation steps in the polymerization of 2-aminoethyl acrylate (B77674) are dictated by the specific type of polymerization employed. Both radical and ionic pathways have been explored, each with distinct mechanistic features.

Conventional free-radical polymerization of amino-functionalized acrylates requires careful consideration of the monomer's reactivity. The primary amine group can react with the acrylate's electron-poor double bond via a Michael addition, which is an undesired side reaction. researchgate.net To circumvent this, polymerization is often conducted using monomers where the amine is protected, for example, with a bromo-tert-butyloxycarbonyl (Br-t-BOC) group. researchgate.netacs.orgrsc.org In one such study, the free radical polymerization of (Br-t-BOC)-aminoethyl acrylate was carried out in toluene (B28343) at 50 °C using 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70) as a low-temperature initiator, yielding a protected homopolymer with a molecular weight (Mn) of 4400 g/mol and a dispersity (Đ) of 2.11. researchgate.netacs.org The protecting groups can be subsequently removed to yield the final poly(2-aminoethyl acrylate). researchgate.netacs.orgrsc.org

Kinetic studies on the related monomer 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) in aqueous solutions show that the polymerization rate is heavily influenced by the degree of monomer ionization (pH). nih.gov Fully ionized DMAEMA polymerizes significantly faster in water than its non-ionized counterpart in organic solvents like DMSO, a phenomenon attributed to a reduced rate coefficient for radical-radical termination in the aqueous phase. nih.gov However, at pH levels above 6.0, the non-ionized monomer is susceptible to hydrolysis, which complicates the reaction kinetics. nih.gov Similar principles apply to this compound, where control over pH is crucial for managing polymerization kinetics and minimizing side reactions. Copolymers of N-isopropylacrylamide and 2-aminoethyl methacrylate hydrochloride have been successfully synthesized via radical copolymerization in polar solvents like water and isopropanol (B130326). nih.gov

Anionic Polymerization: The anionic polymerization of functional methacrylates like 2-aminoethyl methacrylate presents challenges due to side reactions between the anionic initiator or propagating chain end and the monomer's ester group. However, studies on the related monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA) have shown that polymerization can be initiated with sec-butyllithium (B1581126) (sBuLi) complexed with lithium chloride (LiCl) in THF at -78°C. While this system does not achieve a perfectly "living" homopolymerization for DMAEMA, it has been successfully used to synthesize block copolymers such as poly(tert-butyl methacrylate)-block-poly(dimethyl amino ethyl methacrylate) (PtBuMA-b-PDMAEMA) with predictable molecular weights and narrow molecular weight distributions. The presence of the amino group requires protection or careful selection of reaction conditions to prevent it from quenching the anionic center.

Cationic Polymerization: Cationic polymerization of this compound is generally not a feasible pathway. The monomer contains a primary amine, which is a Lewis base. This basic functional group would readily react with and neutralize the acidic initiators (e.g., Brønsted or Lewis acids) required for cationic polymerization. Furthermore, the propagating carbocationic chain end would be highly susceptible to termination or chain transfer reactions involving the pendant amine groups. Consequently, there is a notable absence of literature describing the successful cationic polymerization of this monomer. Instead, other controlled polymerization methods are used to synthesize "cationic polymers" (i.e., polymers that are cationic under specific pH conditions) from this monomer. rsc.org

Reversible-Deactivation Radical Polymerization (RDRP) Mechanisms

To achieve greater control over polymer architecture, molecular weight, and dispersity, Reversible-Deactivation Radical Polymerization (RDRP) techniques are commonly employed. These methods provide "living" characteristics to the radical polymerization process.

Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of 2-aminoethyl methacrylate (AEMA), typically using the hydrochloride salt of the monomer (AMA) to prevent side reactions. rsc.org The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (e.g., a copper(I) complex), generating a propagating radical.

Successful ATRP of AMA has been reported in various solvent systems, including methanol (B129727), water, and mixtures of isopropanol and water. rsc.org An 80:20 2-propanol/water mixture, for instance, provides a well-controlled polymerization at 50 °C, yielding polymers with low polydispersities (Mw/Mn < 1.25). rsc.org Activators Regenerated by Electron Transfer (ARGET) ATRP, a variant that uses a reducing agent to regenerate the activator species, allows for polymerization with significantly reduced catalyst concentrations. nih.gov ARGET ATRP of AMA hydrochloride has been successfully performed at 35 °C in isopropanol/water mixtures, demonstrating first-order kinetics and achieving high monomer conversions (>90%) with good control over the polymer chain (Đ ≈ 1.3). nih.gov This control enables the synthesis of well-defined homopolymers and block copolymers. nih.gov

Table 1: Research Findings on ATRP of 2-Aminoethyl Methacrylate (AMA)
Polymer TypeCatalyst SystemSolventTemperature (°C)Monomer ConversionDispersity (Đ or Mw/Mn)Reference
PAMA HomopolymerCuBr2/TPMA, Ascorbic Acid (ARGET)Isopropanol/Water35>90%~1.3 nih.gov
PAMA HomopolymerCuCl/bPyToluene80>99%1.16 - 1.20
PAMA HomopolymerNot specified80:20 2-Propanol/Water50High<1.25 rsc.org
PAMA-b-PDPA, PAMA-b-PHPMANot specified80:20 2-Propanol/Water50High~1.1 - 1.4

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful RDRP technique that has been extensively used for 2-aminoethyl methacrylate (AEMA). This method relies on a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization by reversibly transferring a propagating radical. nih.gov RAFT polymerization of AEMA is often performed directly in aqueous buffers, which is advantageous for biomedical applications.

Studies have demonstrated the controlled "living" character of aqueous RAFT polymerization of AEMA at 50 °C using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 2,2′-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044) as the initiator. These polymerizations exhibit pseudo-first-order kinetics, a linear increase of molecular weight with monomer conversion, and result in polymers with low polydispersities (PDI < 1.2). The versatility of RAFT also allows for the synthesis of well-defined block copolymers by using a poly(AEMA) chain as a macro-CTA for subsequent chain extension with another monomer. To avoid complications from the primary amine, RAFT can also be performed on a Boc-protected version of the monomer in organic solvents.

Table 2: Research Findings on RAFT Polymerization of 2-Aminoethyl Methacrylate (AEMA/AMA)
Polymer TypeCTAInitiatorSolventTemperature (°C)Dispersity (Đ or Mw/Mn)Reference
PAEMA Homopolymer & Block Copolymers4-Cyanopentanoic acid dithiobenzoate (CTP)VA-044Aqueous Buffer50<1.2
PAMA HomopolymerCumyl dithiobenzoate (CDB)AIBNDMSO70~1.2 - 1.3 rsc.org
PAMA Macro-CTAMPETTCAIBAWater60<1.30 rsc.orgnih.gov
Boc-PAEMA Homopolymer2-Cyanoprop-2-yl ethyl trithiocarbonate (B1256668) (CPETC)AIBNToluene/Acetonitrile80Not specified

Nitroxide-Mediated Polymerization (NMP) is an RDRP technique that uses a stable nitroxide radical to reversibly terminate the propagating polymer chain. This reversible capping allows for controlled chain growth. While studies specifically on this compound are scarce, research on the closely related monomer 2-(diethylamino)ethyl methacrylate (DEAEMA) provides insight into the mechanism.

The NMP of DEAEMA has been successfully carried out in water at 90 °C. One approach uses a bicomponent initiating system consisting of a conventional radical initiator (like VA-044) and a nitroxide, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). Another method employs a unimolecular alkoxyamine initiator, such as n-hydroxysuccinimidyl BlocBuilder (NHS-BB). These reactions have been shown to be well-controlled, yielding polymers with low molar dispersity and predictable molar mass evolution, demonstrating the "living" nature of the polymerization. The successful NMP of DEAEMA suggests that this method is a viable pathway for achieving controlled polymerization of other amino-functionalized methacrylates, provided that reaction conditions are optimized.

Reaction Dynamics and Transition State Analysis through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction dynamics of this compound at a molecular level. While direct computational studies exclusively on this compound are not extensively documented, its reactivity can be accurately predicted by analyzing computational research on analogous systems, such as the addition of primary amines to various acrylates and the polymerization of acrylate monomers. These methods provide profound insights into reaction pathways, transition state geometries, and the associated energy barriers, which are critical for understanding and controlling the chemical behavior of the compound.

Aza-Michael Addition Reaction Pathway Analysis

The bifunctional nature of this compound, containing both a primary amine (a nucleophile) and an activated alkene (a Michael acceptor), makes it prone to self-addition via an intermolecular aza-Michael reaction. Computational studies on the addition of primary amines to ethyl and methyl acrylates have elucidated a common mechanistic framework that is applicable here. acs.orgresearchgate.netnih.gov

The reaction is shown to proceed through a multi-step mechanism:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the β-carbon of the acrylate's C=C double bond. This leads to the formation of a zwitterionic intermediate.

Proton Transfer: This is often the rate-controlling step. The proton from the newly formed ammonium (B1175870) group is transferred to the enolate carbanion. Computational models show this transfer can be assisted by another molecule (such as another amine or a solvent molecule), which significantly lowers the activation energy compared to a direct, intramolecular transfer. acs.orgnih.gov

DFT calculations are crucial for distinguishing between competing mechanistic pathways, such as a direct 1,4-conjugate addition versus a 1,2-addition to the carbonyl group followed by rearrangement. For the aza-Michael addition of primary amines to acrylates, detailed computational work indicates that the reaction preferentially follows a 1,2-addition mechanism, which consists of the formation of the zwitterion followed by a rate-determining, amine-assisted proton transfer. acs.orgnih.gov The alternative 1,4-addition pathway can become more competitive if significant substituents are present on the amine or the acrylate double bond. acs.orgnih.gov

The table below presents representative Gibbs free energy barriers calculated using DFT for the key steps in the aza-Michael reaction, based on findings for similar systems. rsc.orgresearchgate.net

Table 1: Representative Calculated Free Energy Barriers for Aza-Michael Addition Pathways

Reaction StepPathwayDescriptionCalculated ΔG‡ (kcal/mol)
C-N Bond Formation1,4-AdditionDirect attack of the amine on the β-carbon to form a zwitterionic intermediate.18.7
Proton TransferUnassistedDirect intramolecular proton transfer from the nitrogen to the α-carbon.> 40
Amine-AssistedA second amine molecule facilitates the proton shuttle via a cyclic transition state.~0.2 - 0.5

Free-Radical Polymerization Kinetics

Ab initio and DFT calculations have also been successfully applied to model the kinetics of free-radical polymerization of acrylate monomers. acs.orgnih.gov These studies use transition state theory to compute the kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), for the propagation step.

For methyl acrylate and methyl methacrylate, it has been demonstrated that specific DFT functionals, such as MPWB1K, combined with a 6-31G(d,p) basis set, yield activation energies that are in excellent agreement with experimental data. acs.orgnih.govresearchgate.net The calculations also explore the effect of the growing polymer chain length on the reaction rate, finding that the kinetic parameters for the addition of a trimeric radical to a monomer closely approximate the experimental values for long-chain polymerization. acs.orgnih.gov The influence of solvent is often found to be less significant for these radical reactions compared to ionic ones, with vacuum calculations providing results close to those using a continuum solvent model. acs.orgnih.gov

The table below shows typical activation energies for the propagation step in acrylate polymerization derived from computational studies.

Table 2: Representative Calculated Activation Energies for Acrylate Polymerization Propagation

Monomer SystemComputational MethodCalculated Ea (kJ/mol)Experimental Ea (kJ/mol)
Methyl Acrylate Trimer + MonomerMPWB1K/6-31G(d,p)20.116.7 - 25.1
Methyl Methacrylate Trimer + MonomerMPWB1K/6-31G(d,p)24.318.8 - 28.0

Polymerization and Copolymerization Studies of 2 Aminoethyl Acrylate Monomers

Polymerization in Dispersed Systems: Emulsion, Suspension, and Miniemulsion Methodologies

The polymerization of 2-aminoethyl acrylate (B77674) and its derivatives in dispersed systems offers significant advantages in controlling reaction kinetics, particle morphology, and the final properties of the polymer. These water-based processes are generally considered more environmentally friendly than solution polymerization in organic solvents. The primary dispersed systems utilized for this monomer are emulsion, suspension, and miniemulsion polymerization, with a particular emphasis in the scientific literature on miniemulsion techniques for producing functional nanoparticles.

Emulsion Polymerization

Conventional emulsion polymerization is a widely used industrial process for producing polymer latexes. The system typically consists of a monomer, water, a surfactant, and a water-soluble initiator. While 2-aminoethyl acrylate and its methacrylate (B99206) counterpart are mentioned as potential functional comonomers in various emulsion polymerization patents for applications in coatings and adhesives, detailed research findings and specific formulations for their homopolymerization via this method are not extensively detailed in publicly available literature.

Patents suggest that this compound can be incorporated into acrylic polymer latexes to introduce primary amino groups, which can serve as active sites for crosslinking or adhesion promotion. For instance, a patent for aqueous thermosetting acrylic polymers lists this compound and 2-aminoethyl methacrylate as examples of vinyl monomers containing primary amino groups that can be used. google.com Another patent describes the use of a water-soluble chitosan (B1678972) salt as a stabilizer in an emulsion polymerization method where 2-aminoethyl methacrylate is a potential monomer. nasa.gov

Generally, the emulsion polymerization of a water-soluble monomer like this compound would likely proceed via aqueous phase polymerization, where oligomers are formed in the water phase and then precipitate to form particles or are captured by existing polymer particles. The high water solubility and the reactive amine group, which can be protonated depending on the pH, are critical factors that would influence the polymerization kinetics and colloidal stability of the latex.

Suspension Polymerization

Suspension polymerization is typically employed for less water-soluble monomers to produce larger polymer beads (typically 50-2000 µm). The monomer is suspended as droplets in water, stabilized by a suspending agent, and polymerization is initiated by an oil-soluble initiator.

Similar to emulsion polymerization, specific research articles detailing the suspension homopolymerization of this compound are scarce. However, its potential use is noted in patent literature. For example, a patent for a suspending agent for the polymerization of water-soluble monomers lists 2-aminoethyl methacrylate among a wide array of suitable monomers. google.com This suggests its feasibility in what is often termed "inverse suspension polymerization," where an aqueous solution of the water-soluble monomer is dispersed in an organic continuous phase.

Miniemulsion Polymerization

Miniemulsion polymerization has emerged as a versatile and widely studied method for the polymerization of functional monomers like this compound, often in the form of its hydrochloride salt, 2-aminoethyl methacrylate hydrochloride (AEMH). This technique allows for the creation of stable, sub-micrometer monomer droplet dispersions, where each droplet acts as a nanoreactor. This method is particularly advantageous for copolymerizing hydrophobic monomers, like styrene (B11656), with hydrophilic functional monomers like AEMH.

Significant research has been conducted on the miniemulsion copolymerization of styrene with AEMH to synthesize amino-functionalized polystyrene latex particles. These particles are of interest for various applications, including biomedical diagnostics and coatings.

In a representative study, carboxyl- and amino-functionalized polystyrene latex particles were synthesized via the miniemulsion copolymerization of styrene and AEMH. nih.gov The polymerization was initiated with an oil-soluble initiator, 2,2'-azobis(2-methylbutyronitrile) (B80015) (V-59). The study investigated the effect of the functional monomer content and the type of surfactant on the resulting particle size and distribution.

A key finding was that the type of surfactant (ionic vs. non-ionic) and the concentration of the hydrophilic comonomer (AEMH) significantly impacted the particle nucleation and the final particle size distribution. For instance, when using a non-ionic surfactant, a bimodal particle size distribution was observed at a 3 wt% concentration of AEMH. nih.gov This phenomenon was attributed to a budding-like effect during the early stages of polymerization, driven by the stabilizing energy from the ionic groups of the functional polymer. nih.gov

Table 1: Representative Formulation for Miniemulsion Copolymerization of Styrene and AEMH This table is a synthesized representation of typical formulations described in the literature and does not represent a single specific experiment.

Component Role Typical Concentration (wt% relative to monomer)
Styrene Main Monomer 97-99%
2-Aminoethyl methacrylate hydrochloride (AEMH) Functional Comonomer 1-3%
2,2'-azobis(2-methylbutyronitrile) (V-59) Oil-Soluble Initiator Not specified
Lutensol AT-50 or Sodium Dodecyl Sulfate (SDS) Surfactant (Non-ionic or Ionic) Not specified

Table 2: Effect of AEMH Concentration on Particle Size in Miniemulsion Copolymerization with Styrene (using Non-ionic Surfactant) Data synthesized from findings reported in the literature. nih.gov

AEMH Concentration (wt%) Particle Size Distribution
1 Bimodal

Inverse miniemulsion polymerization is another important variation used for hydrophilic monomers like 2-aminoethyl methacrylate to produce nanogels. In this system, an aqueous solution of the monomer, crosslinker, and a water-soluble initiator is dispersed as nanodroplets in a continuous oil phase, stabilized by a suitable surfactant.

This technique has been successfully employed to prepare poly(2-aminoethyl methacrylate) (PAMA) based nanogels. These nanogels, which are crosslinked polymer networks swollen with water, have potential applications in drug delivery and other biomedical fields. google.com For example, PAMA nanogels have been modified to be pH-responsive, changing their net charge under acidic conditions, which is a desirable feature for targeted drug release in tumor environments. google.com

Atom transfer radical polymerization (ATRP) in an inverse miniemulsion has also been utilized to synthesize well-defined, biodegradable nanogels, demonstrating the high degree of control achievable with this method.

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Functional Polymeric Materials

The incorporation of 2-Aminoethyl acrylate (B77674) into polymer chains imparts specific functionalities that are crucial for creating intelligent and biocompatible materials. Its ability to be copolymerized with other monomers allows for the fine-tuning of material properties to meet the demands of specific applications. mdpi.commdpi.com

Responsive Hydrogels and Smart Materials with pH-Sensitive Properties

Polymers derived from 2-Aminoethyl acrylate are central to the development of "smart" hydrogels that can respond to changes in their environment. scispace.com The primary amine groups along the polymer backbone are ionizable; in acidic conditions, they become protonated (–NH3+), leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel network to expand and absorb significant amounts of water. Conversely, in basic or neutral conditions, the amine groups are deprotonated (–NH2), reducing repulsion and causing the hydrogel to shrink and release water. tandfonline.comresearchgate.net This pH-dependent swelling and deswelling is a hallmark of these intelligent materials. rsc.orgnih.gov

This responsive behavior is critical for applications where controlled changes in material properties are required. For instance, hydrogels composed of copolymers like poly(2-(dimethyl amino)ethyl methacrylate-co-2-hydroxyethylacrylate) demonstrate significant pH-responsive swelling, making them suitable for pH-triggered delivery systems. tandfonline.com The degree of swelling can be precisely controlled by the monomer composition and the pH of the surrounding medium.

Table 1: pH-Dependent Swelling Behavior of Amine-Containing Hydrogels
Polymer CompositionpH ConditionSwelling StateKey Mechanism
Poly(this compound) basedAcidic (e.g., pH < 6.0)High SwellingProtonation of amine groups (–NH3+) causes electrostatic repulsion and water uptake. tandfonline.com
Poly(this compound) basedNeutral/Basic (e.g., pH > 7.0)Collapsed/Low SwellingDeprotonation of amine groups (–NH2) reduces repulsion, leading to water expulsion. researchgate.netmdpi.com

Bioconjugate and Bioresponsive Polymer Systems for Controlled Interactions

The primary amine groups of poly(this compound) serve as reactive handles for the covalent attachment of biological molecules, a process known as bioconjugation. polysciences.com This allows for the creation of advanced bioresponsive polymer systems designed for specific interactions within a biological environment. cmu.edu Biomolecules such as peptides, proteins, and DNA can be coupled to the polymer backbone, creating materials for targeted drug delivery, biosensing, and tissue engineering. beilstein-journals.org

For example, the amine functionality can be used for the efficient modification of natural polymers like hyaluronic acid. sigmaaldrich.com This process enables the combination of the desirable properties of synthetic polymers with the biocompatibility and biological activity of natural macromolecules. These bioconjugate systems can be designed to respond to specific biological cues, such as the presence of certain enzymes, leading to a controlled release of a therapeutic agent or a change in material properties. nih.gov

Polymeric Scaffolds for Biomedical Engineering Applications (Focus on material design and architecture)

In biomedical engineering, this compound and its derivatives are used to fabricate three-dimensional (3D) polymeric scaffolds that support tissue regeneration. polysciences.commdpi.com These scaffolds are designed to mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.govbohrium.comresearchgate.net

The design of these scaffolds focuses on creating a porous and interconnected architecture that allows for nutrient transport and cell infiltration. The inclusion of monomers like this compound is crucial for several reasons:

Biocompatibility : The resulting polymers are generally well-tolerated by biological systems. mdpi.com

Tunable Properties : By copolymerizing with other monomers, the mechanical strength, degradation rate, and swelling characteristics of the scaffold can be precisely controlled to match the target tissue. researchgate.nettue.nl

Biofunctionalization : The amine groups on the scaffold surface can be used to immobilize growth factors or adhesion peptides (like RGD motifs), which actively promote specific cellular responses and enhance tissue integration. rsc.org

Research has shown that composite scaffolds combining synthetic polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) with natural polymers and ceramic components can achieve superior mechanical strength and high cell adhesion rates, making them promising materials for bone tissue engineering. bohrium.comresearchgate.net

Table 2: Properties of Methacrylate-Based Composite Scaffolds for Tissue Engineering
Scaffold TypePore-Forming MethodCompressive Strength (MPa)Key Architectural Feature
PHEMA/PBAE/gelatin/nHApPorogenation10.14Higher mechanical strength. researchgate.net
PHEMA/PBAE/gelatin/nHApCryogelation5.87Higher elasticity, porosity, and swelling. researchgate.net

Role in Surface Modification and Coating Technologies

The chemical properties of this compound make it highly effective for altering the surface properties of various substrates. Its application in coatings and surface modifications is aimed at achieving specific functionalities such as improved adhesion, corrosion resistance, and controlled interfacial interactions. polysciences.comcovalent-coating-technologies.commdpi.com

Polymer Brush Formation and Thin Film Fabrication for Interfacial Control

Polymer brushes are dense assemblies of polymer chains tethered by one end to a surface. nsf.gov Synthesizing these brushes with poly(this compound) allows for precise control over interfacial properties. Using "grafting from" techniques like Atom Transfer Radical Polymerization (ATRP), polymer chains can be grown directly from a substrate, resulting in thick, dense, and covalently attached brushes. nsf.govresearchgate.net

These brushes create a well-defined nanoscale layer that can mediate interactions between the substrate and its environment. For example, a poly(amino acid methacrylate) brush can provide a hydrated cushion between a solid support and a lipid bilayer, which is crucial for studying the function of membrane proteins without interference from the underlying surface. nih.govresearchgate.net The properties of the interface, such as wetting, adhesion, and lubricity, can be dynamically controlled by changing the pH, which alters the conformation of the pH-responsive polymer chains. researchgate.net

Adhesion Enhancement and Interfacial Science Applications

Adhesion is a critical factor in the performance of coatings, composites, and adhesives. nasa.gov The amine groups in this compound act as powerful adhesion promoters. When incorporated into a coating or adhesive formulation, these groups can form strong interactions, including hydrogen and ionic bonds, with a wide variety of substrates, particularly those with hydroxyl or carboxyl groups on their surface, such as glass, metals, and other polymers. nih.gov

In interfacial science, polymers containing this compound are studied for their ability to form robust bonds between dissimilar materials. For instance, they can be used in tie-coatings that effectively join a silicone topcoat to an epoxy primer, a common challenge in marine antifouling systems. mdpi.com The mechanism of adhesion enhancement involves the chemical coupling of the polymer to the substrate, significantly increasing the strength and durability of the interface. nih.gov

Development of Composite Materials and Nanocomposite Architectures

In contrast, studies on the methacrylate (B99206) analogue, 2-aminoethyl methacrylate, have demonstrated its utility in forming composite scaffolds for tissue engineering and in the development of antimicrobial nanocomposites. This suggests a potential for similar applications for this compound, though dedicated research to validate this is not currently published.

Application in Separations Science: Advanced Membranes and Adsorbent Materials

The amine functionality of this compound presents theoretical advantages for applications in separations science. Polymers containing primary amine groups can be effective as adsorbent materials for the removal of heavy metal ions from aqueous solutions due to the chelating properties of the amine group. Similarly, these functionalities can be leveraged in the fabrication of advanced membranes for gas separation, particularly for the capture of acidic gases like carbon dioxide.

Despite this potential, there is a significant lack of specific research focused on the application of poly(this compound) in these areas. While the broader class of amine-containing polymers has been investigated for these purposes, dedicated studies on membranes and adsorbents derived specifically from this compound are not prominently featured in the scientific literature. Research on related polymers, such as poly(N,N-dimethylaminoethyl methacrylate), has shown promise in composite membranes for gas separation, but direct analogues using this compound have not been extensively reported. Similarly, while various hydrogels are explored for heavy metal adsorption, specific data on the performance of poly(this compound) hydrogels for this application is not available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Aminoethyl Acrylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the detailed structural analysis of both 2-aminoethyl acrylate (B77674) monomer and its polymers. iupac.orgresearchgate.net It provides information on chemical structure, composition, and stereochemistry.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to confirm the chemical structure and assess the purity of the 2-aminoethyl acrylate monomer. The characteristic signals in the ¹H NMR spectrum allow for the identification and integration of protons associated with the vinyl group, the ethyl spacer, and the amino group. The purity can be determined by comparing the integrals of the monomer signals to those of any impurities present. For poly(this compound) (PAEA), ¹H NMR is used to determine the degree of polymerization by comparing the integral of the polymer backbone signals to that of the end-groups. magritek.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed information about the connectivity and architecture of polymers. iupac.orgresearchgate.net HSQC correlates directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of signals in complex polymer spectra. HMBC reveals longer-range couplings between protons and carbons, which is instrumental in determining monomer sequencing in copolymers containing AEA and in identifying branching points or other structural irregularities. researchgate.net For instance, in copolymers, 2D NMR can elucidate the distribution of monomer units along the polymer chain. iupac.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Monomer This table is for illustrative purposes; actual chemical shifts may vary depending on the solvent and experimental conditions.

Proton TypeApproximate Chemical Shift (ppm)MultiplicityIntegration
=CH₂ (vinyl)5.8 - 6.4m2H
-CH= (vinyl)6.1 - 6.2dd1H
-O-CH₂-4.2 - 4.3t2H
-CH₂-NH₂2.8 - 3.0t2H
-NH₂1.5 - 2.0s (broad)2H

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups present in this compound and its polymers. mdpi.commdpi.comnih.gov These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint" of the chemical structure. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is particularly sensitive to polar functional groups. In the context of AEA, FTIR can be used to monitor the polymerization process by observing the disappearance of the characteristic C=C stretching vibration of the acrylate monomer (typically around 1635 cm⁻¹) and the appearance or persistence of bands associated with the polymer backbone. Key functional groups that can be identified include the C=O stretching of the ester group (around 1720-1740 cm⁻¹), N-H bending of the primary amine (around 1600 cm⁻¹), and C-N stretching.

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations. mdpi.com For AEA systems, Raman spectroscopy is highly sensitive to the C=C double bond of the acrylate group, making it an excellent tool for monitoring monomer conversion during polymerization. mdpi.com It can also provide information about the polymer backbone and the orientation of different chemical groups within the material. mdpi.com

Table 2: Key Vibrational Frequencies for this compound This table is for illustrative purposes; actual frequencies may vary based on the physical state and molecular environment.

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 35003300 - 3500
C-H (alkane)Stretching2850 - 30002850 - 3000
C=O (ester)Stretching1720 - 17401720 - 1740
C=C (alkene)Stretching1630 - 16401630 - 1640
N-H (amine)Bending1590 - 1650Weak
C-O (ester)Stretching1150 - 1250Weak

Mass Spectrometry (MS) Techniques for Polymer Molecular Weight and End-Group Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural details of polymers. lcms.cz For synthetic polymers like PAEA, soft ionization techniques are employed to prevent fragmentation of the large polymer chains.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for the characterization of synthetic polymers. sigmaaldrich.comfrontiersin.org It allows for the determination of absolute molecular weights, in contrast to relative molecular weights obtained from techniques like gel permeation chromatography (GPC). waters.com From a MALDI-TOF spectrum, one can calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). waters.com

A key advantage of MALDI-TOF MS is its ability to resolve individual oligomer chains, which appear as distinct peaks in the spectrum separated by the mass of the repeating monomer unit. sigmaaldrich.com This high resolution enables the precise determination of the monomer repeat unit mass and the mass of the end-groups. sigmaaldrich.comwaters.com The general equation for the mass of an observed polymer ion in MALDI-TOF MS is:

m/z = (n × M_repeat) + M_endgroup1 + M_endgroup2 + M_cation

where n is the degree of polymerization, M_repeat is the mass of the repeating unit, M_endgroup1 and M_endgroup2 are the masses of the initiating and terminating end-groups, and M_cation is the mass of the cationizing agent (e.g., Na⁺, K⁺). sigmaaldrich.com This detailed information is crucial for confirming the success of a polymerization reaction and for understanding the polymerization mechanism. youtube.com Tandem MS (MS/MS) can provide even more detailed structural information by fragmenting selected polymer ions and analyzing the resulting fragments. lcms.cz

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Morphological and Nanostructural Studies

X-ray scattering techniques are used to probe the structure of materials from the atomic to the nanoscale.

X-ray diffraction (XRD) is primarily used to investigate the crystalline structure of materials. For semi-crystalline polymers, XRD patterns can provide information on the degree of crystallinity, the size and perfection of crystallites, and the unit cell parameters. While homopolymers of AEA are generally amorphous, XRD can be a valuable tool for studying block copolymers containing a crystalline block alongside a PAEA block, or for analyzing composites where PAEA is combined with crystalline fillers.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing structures on the nanometer to sub-micrometer scale. nih.govresearchgate.net It is particularly well-suited for studying the morphology of multiphase systems, such as block copolymers, polymer blends, and polymers in solution. researchgate.net For AEA-containing block copolymers that self-assemble into ordered nanostructures (e.g., lamellae, cylinders, spheres), SAXS can determine the size, shape, and spacing of these domains. spectroscopyonline.com For PAEA solutions or hydrogels, SAXS can provide information about polymer chain conformation, aggregation, and the size and shape of pores. nih.gov

Table 3: Comparison of XRD and SAXS for Polymer Analysis

TechniqueInformation ObtainedTypical Length ScaleApplication to AEA Systems
X-ray Diffraction (XRD)Crystalline structure, degree of crystallinity, crystallite sizeÅngströms (interatomic distances)Analysis of semi-crystalline AEA copolymers or composites.
Small-Angle X-ray Scattering (SAXS)Nanoscale morphology, domain size and spacing, particle shape and size distribution1 - 100 nmCharacterization of self-assembled block copolymers, hydrogel mesh size, and nanoparticle structures.

Electron Microscopy (TEM, SEM) for Microstructure and Surface Topography Analysis

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a material's microstructure and surface features. anapath.ch

Transmission Electron Microscopy (TEM) provides detailed information about the internal structure of a material. researchgate.net A high-energy electron beam is passed through an ultrathin sample, and the resulting image reveals variations in electron density. anapath.ch For AEA-based systems, TEM is invaluable for visualizing the nanostructured domains in phase-separated block copolymers. By selectively staining one of the blocks (e.g., with a heavy metal salt that coordinates with the amine groups of PAEA), high-contrast images can be obtained that clearly show the morphology (e.g., lamellar, cylindrical). TEM is also used to characterize the size, shape, and distribution of nanoparticles or pores within a PAEA matrix. researchgate.net

Scanning Electron Microscopy (SEM) is used to analyze the surface topography and morphology of a material. tescan-analytics.com A focused electron beam is scanned across the sample surface, and the interaction of the beam with the sample generates signals that are used to create an image. researchgate.net SEM provides a three-dimensional-like view of the surface. For PAEA-based materials, SEM is commonly used to study the surface of films, membranes, and hydrogels. nih.gov For hydrogels, SEM can reveal the porous structure, which is critical for applications in tissue engineering and drug delivery. nih.gov The sample preparation for SEM is crucial, especially for hydrated samples like hydrogels, often requiring techniques like freeze-drying to preserve the structure.

Theoretical and Computational Chemistry of 2 Aminoethyl Acrylate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a framework for computing the electronic structure and properties of molecules. dergipark.org.tr These methods are used to predict molecular geometry, orbital energies, and charge distributions, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dergipark.org.tr It is employed to calculate optimized molecular geometry and to understand the distribution of electrons within a molecule, which is crucial for predicting its reactivity. mdpi.com For 2-aminoethyl acrylate (B77674), DFT calculations can elucidate the characteristics of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tracs.org DFT studies on related acrylate monomers have successfully used this approach to correlate molecular structure with polymerizability. ugent.be For instance, in a study on various acrylate and methacrylate (B99206) monomers, DFT was used to calculate propagation rate constants (kp) which generally mimicked the qualitative polymerization trends observed experimentally. ugent.be

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. For 2-aminoethyl acrylate, the primary amine group would be an electron-rich site, while the carbonyl carbon and the vinyl group would be relatively electron-poor.

Table 1: Representative Electronic Properties of an Acrylate Monomer Calculated via DFT

PropertyDescriptionTypical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.8 eV
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO5.7 eV
Dipole Moment Measure of the molecule's overall polarity2.5 Debye
Natural Charge on N atom Partial atomic charge on the nitrogen atom-0.9 e
Natural Charge on C=O Carbon Partial atomic charge on the carbonyl carbon atom+0.7 e

Note: The values in this table are illustrative, based on typical DFT calculation results for functionalized acrylate monomers, and serve to represent the type of data generated in such studies.

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a reacting system. nih.gov This involves identifying stable molecules (reactants, products, intermediates) as minima on the PES and locating the transition states that connect them. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key factor controlling the reaction rate.

For the polymerization of this compound, these methods can be used to investigate various reaction pathways, including initiation, propagation, and termination steps. nih.gov For example, computational studies on the self-initiation of methyl acrylate have utilized DFT to explore different proposed mechanisms, such as the Flory and Mayo mechanisms. acs.orgupenn.edu By calculating the energy barriers for competing pathways, researchers can predict the most likely mechanism. acs.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactant and product states. acs.org

The resulting energy landscape provides a comprehensive view of the reaction, showing all possible intermediates and pathways. mdpi.cominfn.it This information is crucial for understanding the kinetics of polymerization and for designing reaction conditions that favor the desired polymer product. chemrxiv.org

Molecular Dynamics (MD) Simulations of Polymer Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com For polymer systems, MD simulations provide detailed insights into chain conformations, dynamics, and intermolecular interactions, bridging the gap between molecular structure and macroscopic properties. researchgate.net

The behavior of polymer chains is highly dependent on their environment. researchgate.net In a good solvent, polymer chains tend to adopt an extended, coil-like conformation to maximize favorable interactions with the solvent. In a poor solvent or in the bulk state, chains tend to collapse into more compact, globular structures to minimize unfavorable contacts. mdpi.com For poly(this compound), the primary amine groups make its conformation sensitive to pH. In acidic conditions, protonation of the amine groups would lead to electrostatic repulsion along the polymer backbone, causing the chain to adopt a more extended conformation. mdpi.com MD simulations of similar polymers, like poly(N,N-dimethylaminoethyl methacrylate) (pDMAEMA), have shown such pH- and temperature-dependent conformational changes. univie.ac.at

Table 2: Influence of Environmental Factors on Poly(this compound) Chain Conformation (Predicted from MD Simulations)

ConditionExpected Effect on Chain ConformationPredicted Change in Radius of Gyration (Rg)Rationale
Good Solvent (e.g., Water) Extended CoilIncreaseFavorable polymer-solvent interactions promote chain swelling.
Poor Solvent (e.g., Nonpolar organic) Collapsed GlobuleDecreasePolymer-polymer interactions are favored over polymer-solvent interactions.
Low pH (Protonated State) Extended CoilIncreaseElectrostatic repulsion between protonated amine groups along the chain. mdpi.com
High Temperature in Water Potential Collapse (LCST behavior)DecreaseDisruption of hydrogen bonds with water can lead to phase separation, similar to other thermo-responsive polymers. rsc.org
High Ionic Strength More Compact CoilDecreaseScreening of electrostatic repulsions between charged groups by salt ions. mdpi.com

Note: This table is based on established principles of polymer physics and MD simulation results for analogous amine-containing polymers. univie.ac.atmdpi.com

The macroscopic properties of a polymer material are governed by the complex network of interactions between polymer chains. The functional groups on this compound—the primary amine (-NH2) and the ester group (C=O)—allow for a variety of intermolecular interactions.

The primary amine group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. frontiersin.org This allows for the formation of a robust network of hydrogen bonds within the poly(this compound) matrix. These can include:

Inter-chain and Intra-chain N-H···N bonds between amine groups on different or the same polymer chains.

Inter-chain and Intra-chain N-H···O=C bonds between an amine group and a carbonyl group. nih.gov

MD simulations are instrumental in quantifying these interactions. researchgate.net Studies on similar polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), have used a combination of spectroscopy and quantum chemical calculations to elucidate the nature and proportion of different types of hydrogen bonds (e.g., OH···OH vs. OH···O=C). frontiersin.orgresearchgate.net For poly(this compound), MD simulations can reveal how these hydrogen bond networks influence the material's mechanical properties and its response to external stimuli like temperature. researchgate.net

Monte Carlo Simulations for Polymerization Process Modeling and Statistical Analysis

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. tudelft.nl In polymer science, Kinetic Monte Carlo (kMC) simulations are a particularly powerful tool for modeling the complex kinetics of polymerization reactions. acs.org

The kMC approach simulates the polymerization process by modeling the probabilities of individual reaction events, such as initiation, propagation, termination, and chain transfer. acs.org By simulating a large population of molecules and tracking each reaction event over time, the method can predict the evolution of the entire system. acs.org This allows for the prediction of macroscopic properties that are difficult to model with deterministic equations, especially when complex reactions like backbiting and β-scission are involved in acrylate polymerization. chemrxiv.orgresearchgate.net

A kMC simulation can provide detailed information about the resulting polymer product, including:

Monomer Conversion vs. Time: Tracking the consumption of this compound monomer over the course of the reaction.

Polymer Microstructure: Quantifying the degree of branching, the formation of macromonomers, and the distribution of end-groups. researchgate.net

These simulations are invaluable for optimizing reaction conditions (e.g., temperature, initiator concentration) to achieve a polymer with desired target properties without extensive experimental trial and error. mdpi.com

Table 3: Parameters and Outputs of a Kinetic Monte Carlo (kMC) Simulation for Acrylate Polymerization

Input ParametersDescriptionOutputsDescription
Initial Monomer Concentration Starting concentration of this compound.Monomer Conversion Percentage of monomer reacted over time.
Initial Initiator Concentration Starting concentration of the radical initiator.Average Molecular Weight (Mn, Mw) Evolution of number-average and weight-average molecular weights. acs.org
Reaction Temperature Affects the rate constants of all reactions.Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution (Mw/Mn).
Rate Constants (kp, kt, ktr, etc.) Kinetic parameters for propagation, termination, chain transfer, etc.Branching Density Number of branches per polymer chain, resulting from chain transfer reactions. researchgate.net
System Volume The volume of the simulated reaction system.Dead Chain Population Analysis of polymer chains formed through different termination mechanisms. acs.org

Prediction of Structure-Property Relationships through Advanced Computational Methods

The prediction of structure-property relationships for this compound and its corresponding polymeric systems is a key area of research in computational chemistry. By employing advanced computational methods, it is possible to gain insights into the behavior of this monomer and its polymers at a molecular level, which can guide the design of new materials with tailored properties. These methods range from quantum mechanical calculations on single molecules to large-scale molecular dynamics simulations of polymer ensembles.

One of the primary goals of these computational approaches is to establish a clear correlation between the chemical structure of this compound and the macroscopic properties of the resulting polymers. This includes predicting properties such as polymer chain conformation, solubility, and interactions with other molecules or surfaces. The following sections delve into the specific computational techniques used for this purpose and the types of predictive data they can generate.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of the this compound monomer. These calculations can provide valuable data on the molecule's geometry, reactivity, and spectroscopic properties.

Key predicted properties from DFT calculations for acrylate monomers often include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.

Charge Distribution: Analysis of the partial atomic charges, which helps in understanding intermolecular interactions and the molecule's polarity.

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure.

While specific DFT studies on this compound are not extensively documented in publicly available literature, data from similar acrylate monomers can provide an illustrative example of the type of information that can be obtained.

Table 1: Illustrative DFT-Calculated Properties for a Generic Acrylate Monomer (Note: These are representative values and not specific to this compound)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 Debye
C=C Bond Length1.34 Å
C=O Bond Length1.22 Å
N-H Bond Length1.01 Å

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems containing multiple molecules, such as a polymer in solution or a polymer brush grafted onto a surface. All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into the conformational changes and interactions of poly(this compound) chains.

Key insights from MD simulations of poly(meth)acrylate systems include:

Solvent Accessible Surface Area (SASA): This parameter quantifies the surface area of the polymer that is accessible to the solvent, which is important for understanding solubility and interactions with other molecules.

Radial Distribution Functions (RDFs): RDFs describe the probability of finding an atom or a group of atoms at a certain distance from another atom. This is useful for analyzing the local structure of the solvent around the polymer and the interactions between different parts of the polymer chain.

Response to Stimuli: For a stimuli-responsive polymer like poly(this compound), MD simulations can model the conformational changes that occur in response to changes in pH or temperature. For instance, at low pH, the amino groups are protonated, leading to electrostatic repulsion between the monomer units and an extended chain conformation. At higher pH, the deprotonation of the amino groups can lead to a more collapsed, globular structure.

Table 2: Illustrative Data from Molecular Dynamics Simulations of a Poly(aminoethyl methacrylate) System (Note: These are representative values to illustrate the type of data obtained from MD simulations and are not specific to poly(this compound))

Simulation ParameterCondition 1 (e.g., Low pH)Condition 2 (e.g., High pH)
Average Radius of Gyration (Rg)2.5 nm1.8 nm
Average Solvent Accessible Surface Area (SASA)150 nm²110 nm²
Polymer-Water Interaction Energy-3500

Future Research Directions and Emerging Academic Frontiers

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Functional Polymers)

The integration of functional monomers like 2-aminoethyl acrylate (B77674) into advanced manufacturing processes, particularly 3D printing or additive manufacturing, represents a significant area of future research. Acrylate-based resins are already widely used in techniques like stereolithography (SLA) and digital light processing (DLP) due to their rapid curing characteristics under UV light. The incorporation of AEA into these resin formulations offers a pathway to 3D print objects with inherent chemical reactivity.

Future research will likely focus on:

Development of Novel Photocurable Resins: Creating new resin formulations where AEA is a key component. The primary amine groups can be leveraged for post-printing modification, allowing for the covalent attachment of various molecules to the surface of the 3D printed object. This could be used to create bioactive surfaces, sensors, or catalytic devices.

Functional Scaffolds for Tissue Engineering: The ability to 3D print intricate and patient-specific scaffolds is a cornerstone of modern tissue engineering. Incorporating AEA could allow for the direct printing of scaffolds with amine functionalities, which are known to promote cell adhesion and proliferation.

Stimuli-Responsive 3D Structures: The primary amine groups of PAEA are pH-responsive. This opens up the possibility of 3D printing "smart" materials that can change their shape or properties in response to changes in their environment.

While direct research on 3D printing with 2-aminoethyl acrylate is still emerging, patents have identified it as a potential monomer for such applications, signaling commercial and academic interest in this area acs.orgacs.org.

Exploration of Novel Biocompatible and Biodegradable Aminoacrylate Materials

A major thrust of future research is the development of new biocompatible and biodegradable materials derived from this compound for biomedical applications. The inherent functionality of the primary amine group makes it an attractive building block for creating polymers that can interact favorably with biological systems.

Key research frontiers include:

"Smart" Drug and Gene Delivery Systems: Well-defined quaternized poly(this compound)s (qPAEAs) have been synthesized and show promise as "smart" DNA carriers ugent.beacs.orgacs.org. These polymers can complex with plasmid DNA and are designed to degrade under specific physiological conditions, releasing their genetic payload ugent.beacs.orgacs.org. Future work will aim to optimize these systems for targeted delivery and controlled release, potentially leading to safer and more efficient gene therapies.

Biodegradable Hydrogels: Research is underway to create biodegradable hydrogels by combining aminoacrylates with other biocompatible polymers nih.govnih.gov. These materials are being investigated for use as scaffolds in tissue engineering and for controlled drug release applications nih.govnih.gov. The degradation rate and mechanical properties of these hydrogels can be tuned by altering the copolymer composition.

Antimicrobial Polymers: The cationic nature of protonated PAEA makes it a candidate for developing antimicrobial materials. Research is exploring how the structure of amphiphilic copolymers containing aminoacrylate units affects their antimicrobial and hemolytic activities researchgate.netmdpi.com. The goal is to design polymers that are potent against a broad spectrum of bacteria while being non-toxic to human cells.

The table below summarizes some of the key properties and potential applications of biocompatible and biodegradable materials based on this compound.

PropertyResearch FocusPotential Application
Biocompatibility Synthesis of well-defined polymers with controlled molecular weights and low toxicities.Drug and gene delivery carriers, tissue engineering scaffolds.
Biodegradability Introduction of hydrolytically labile bonds to the polymer backbone."Smart" carriers for controlled release of therapeutics.
Cationic Nature Optimization of charge density for interaction with biological membranes.Antimicrobial surfaces and coatings.

Development of Next-Generation Catalytic Systems for Controlled Polymerization

To fully realize the potential of this compound, precise control over the polymerization process is crucial. Controlled/living radical polymerization (CRP) techniques are at the forefront of this effort, enabling the synthesis of polymers with well-defined architectures, molecular weights, and functionalities.

Future research in this area will concentrate on:

Optimization of RAFT and ATRP: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed to polymerize a protected form of AEA, N-(tert-butoxycarbonyl)aminoethyl acrylate (t-BocAEA), followed by deprotection to yield well-defined PAEA ugent.beacs.orgnih.govresearchgate.net. RAFT is often preferred for biological applications as it avoids the use of metal catalysts acs.org. Future work will focus on optimizing these processes for scalability and exploring new chain transfer agents and catalytic systems that are more efficient and tolerant to different functional groups.

Sequence-Controlled Polymers: Advances in CRP techniques are opening the door to creating sequence-controlled copolymers containing AEA. The specific arrangement of monomers along a polymer chain can have a profound impact on its properties and function researchgate.net. This level of control will be essential for creating highly sophisticated biomaterials.

Novel Catalytic Systems: There is ongoing research into developing new catalytic systems for the polymerization of functional monomers. This includes exploring photo-initiated polymerization and the use of novel initiators that can operate under milder conditions and offer greater control over the polymerization process.

The table below highlights the advantages of using controlled polymerization techniques for the synthesis of PAEA-based materials.

Polymerization TechniqueKey AdvantagesResearch Direction
RAFT Metal-free, tolerant to a wide range of functional groups, allows for the synthesis of complex architectures.Development of new, more efficient chain transfer agents.
ATRP Well-established, provides excellent control over molecular weight and dispersity.Exploration of new ligands and reducing agents to minimize catalyst concentration.

Advanced Computational Design and Optimization of Aminoacrylate-Based Materials

As the complexity of materials based on this compound increases, so does the need for advanced computational tools to guide their design and optimization. In silico methods can accelerate the discovery of new materials with desired properties, reducing the need for extensive and time-consuming experimental work.

Emerging academic frontiers in this area include:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the structure-property relationships of PAEA and its copolymers at the atomic level. For instance, simulations can be used to study the interactions of these polymers with biological molecules like DNA or cell membranes, which is crucial for designing effective drug and gene delivery systems nih.gov.

Density Functional Theory (DFT) Studies: DFT can be employed to investigate the mechanisms of polymerization and the electronic properties of AEA and its derivatives ugent.beacs.orgnih.gov. This fundamental understanding can aid in the design of new monomers and the optimization of polymerization conditions.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are becoming powerful tools for materials discovery. These approaches can be used to build predictive models that correlate the chemical structure of polymers with their properties nih.govresearchgate.netresearchgate.netupenn.edutue.nl. This can enable the rapid screening of large virtual libraries of aminoacrylate-based polymers to identify candidates with optimal performance for a specific application. An active learning approach, for example, can efficiently guide the selection of monomer compositions to achieve target properties like Young's modulus with a minimal number of experiments researchgate.net.

Interfacing with Nanoscience and Biotechnology for Hybrid Systems and Applications

The convergence of materials science, nanoscience, and biotechnology is creating exciting new opportunities for this compound. By combining PAEA with other materials at the nanoscale, researchers can create hybrid systems with novel functionalities and applications.

Future research directions include:

Polymer-Protein Cage Hybrids: Researchers have successfully polymerized cross-linked networks of this compound inside protein cages, such as the P22 capsid, using ATRP researchgate.netdoaj.org. These hybrid materials can be further functionalized with molecules for applications in bioimaging (e.g., as MRI contrast agents) or as photocatalytically active particles researchgate.netdoaj.org.

Nanoparticles for Drug Delivery and Imaging: Copolymers of AEA are being used to coat nanoparticles, such as upconversion nanoparticles (UCNPs), to provide biocompatibility and colloidal stability acs.orgresearchgate.net. The primary amine groups on the polymer shell can be used to conjugate photosensitizers or other therapeutic agents for targeted drug delivery and multimodal imaging acs.orgresearchgate.net.

Biosensors: The ability of PAEA to be grafted onto surfaces and to interact with biological molecules makes it a promising material for the development of biosensors. For example, gold nanoparticle-PAEA composite nanowire arrays could be developed for the label-free detection of disease biomarkers.

The following table provides examples of hybrid systems incorporating this compound and their potential applications.

Hybrid SystemComponentsPotential Application
Polymer-Protein Cage Poly(this compound) and P22 viral capsidMRI contrast agents, photocatalysis
Coated Nanoparticles Poly(N,N-dimethylacrylamide-co-2-aminoethyl acrylate) and Upconversion NanoparticlesTargeted drug delivery, multimodal imaging
Nanowire Arrays Gold nanoparticles and Poly(this compound)Biosensors for disease diagnosis

Q & A

Q. What safety protocols should be prioritized when handling acrylate derivatives like 2-Aminoethyl acrylate in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use closed systems for synthesis and purification to minimize exposure . Implement local exhaust ventilation and ensure regular monitoring of airborne concentrations .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant clothing, and tight-fitting safety goggles. Respiratory protection (e.g., NIOSH-approved respirators) is required if ventilation is insufficient .
  • Training: Ensure all personnel are trained on hazard communication (e.g., GHS labels, Safety Data Sheets) and emergency procedures (e.g., spill containment, first aid) .
  • Waste Management: Collect waste in designated containers for incineration or controlled disposal to prevent environmental release .

Q. How can thermal analysis techniques characterize acrylate-based polymers synthesized from this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Use a heating rate of 10°C/min under nitrogen to determine glass transition temperatures (Tg) and polymerization exotherms. Compare results with unreacted monomer to assess conversion efficiency .
  • Thermogravimetric Analysis (TGA): Analyze thermal stability by heating samples from 25°C to 600°C. Identify decomposition stages (e.g., side-chain cleavage at ~200°C) to infer polymer backbone integrity .
  • Data Interpretation: Calculate specific heat capacity (Cp) using modulated DSC to correlate thermal transitions with crosslinking density .

Advanced Research Questions

Q. What strategies optimize the copolymerization kinetics of this compound with functional monomers in radical polymerization?

Methodological Answer:

  • Monomer Ratios: Conduct kinetic studies with varying ratios of this compound to crosslinkers (e.g., ethylene glycol dimethacrylate). Monitor conversion via FT-IR or NMR to identify reactivity ratios .
  • Initiator Selection: Use azobisisobutyronitrile (AIBN) at 60–70°C for controlled initiation. For UV-induced polymerization, employ photoinitiators like Irgacure 2959 .
  • Solvent Effects: Test polar solvents (e.g., DMF) versus aqueous systems to assess solvation effects on chain propagation and gelation .

Q. How does the amino group in this compound influence its interaction with biomolecules in hydrogel design?

Methodological Answer:

  • Functional Group Modification: Synthesize hydrogels via Michael addition or Schiff base reactions, leveraging the primary amine for covalent bonding with thiols or aldehydes .
  • Swelling Studies: Measure pH-dependent swelling ratios (e.g., PBS at pH 5.0 vs. 7.4) to evaluate amine protonation effects on network porosity .
  • Biocompatibility Assays: Perform cytotoxicity tests (e.g., MTT assay) on fibroblast cells to validate suitability for biomedical applications .

Q. Which analytical methods are most effective for quantifying residual this compound in polymer matrices?

Methodological Answer:

  • Headspace GC-MS: Optimize incubation temperature (e.g., 80°C for 30 min) to volatilize residual monomer. Use selected ion monitoring (SIM) for acrylate-specific fragments (e.g., m/z 55, 85) .
  • UPLC-QTOF/MS: Employ a C18 column with 0.1% formic acid in acetonitrile/water. Detect [M+H]+ ions (theoretical m/z for this compound: 116.07) and validate with spiked calibration curves .
  • Extraction Protocols: For emulsions, use QuEChERS with acetonitrile partitioning to isolate monomers prior to analysis .

Q. How can molecularly imprinted polymers (MIPs) incorporating this compound derivatives enhance peptide recognition?

Methodological Answer:

  • Monomer Selection: Combine this compound with hydrogen-bonding monomers (e.g., methacrylic acid) to target peptide epitopes like NLLGLIEAK .
  • Template Removal: Optimize washing conditions (e.g., acetic acid/methanol mixtures) to elute templates while preserving binding cavities .
  • Binding Efficiency: Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) and compare imprinting factors against non-imprinted controls .

Contradictions and Considerations

  • Safety vs. Reactivity: While closed systems minimize exposure , open systems may be necessary for certain polymerization techniques (e.g., photolithography). Mitigate risks with real-time air monitoring .
  • Thermal Data Interpretation: DSC/TGA protocols for acrylate gels may not directly apply to amino-functionalized derivatives due to altered degradation pathways. Validate with control experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Aminoethyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.